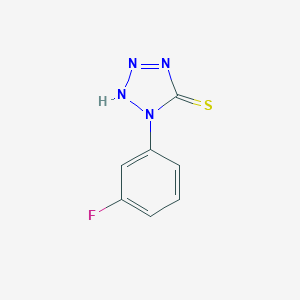

1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTAYQURXWOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406985 | |

| Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-42-5 | |

| Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol experimental protocol

An In-depth Technical Guide to the Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Introduction: The Significance of a Versatile Heterocycle

The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science. As a bioisosteric replacement for carboxylic acids and thiols, this heterocyclic compound offers a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities that make it a privileged structure in drug design. Its derivatives have been explored for a wide range of biological activities. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles and rigorous safety practices. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide the necessary data for characterization and validation.

PART 1: Mechanistic Rationale and Core Principles

The synthesis of 1-aryl-1H-tetrazole-5-thiols is most efficiently achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an aryl isothiocyanate with an azide salt.

The Core Reaction: 1,3-Dipolar Cycloaddition

The fundamental mechanism involves the nucleophilic attack of the azide anion (N₃⁻) on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of 3-fluorophenyl isothiocyanate. This initial addition forms a linear intermediate which rapidly undergoes an intramolecular cyclization. The subsequent protonation during acidic workup yields the stable 1,5-disubstituted tetrazole-5-thiol ring. While the reaction is often depicted as a concerted cycloaddition, evidence suggests a stepwise pathway involving an imidoyl azide intermediate that cyclizes to form the tetrazole ring.[1][2] The presence of a Lewis acid catalyst, such as zinc chloride, can facilitate this reaction, particularly when starting from nitriles, though it is also effective for isothiocyanates.[3]

The final product exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state.

PART 2: Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications. Adherence to the safety directives is paramount for the well-being of the researcher and the integrity of the experiment.

Critical Safety Imperatives: A Prerequisite for Synthesis

The reagents used in this synthesis, particularly sodium azide, are hazardous. A thorough understanding and strict implementation of safety protocols are non-negotiable.

-

Sodium Azide (NaN₃):

-

Extreme Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] The ceiling exposure limit recommended by NIOSH is 0.3 mg/m³.[6]

-

Hydrazoic Acid Formation: NaN₃ reacts with acids (even weak acids like water, but especially strong acids used in workup) to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6][7] All steps involving acidification must be performed in a certified chemical fume hood.

-

Explosive Metal Azides: NaN₃ reacts with heavy metals, such as lead, copper, silver, or zinc, to form highly shock-sensitive and explosive heavy metal azides.[4][7] Never allow sodium azide solutions to contact metal components, including metal spatulas or drainpipes. [4][5] All waste containing azide must be disposed of as hazardous waste according to institutional guidelines and should never be poured down the drain.[7]

-

Handling: Always handle solid sodium azide in a fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[5][7] Use only plastic or ceramic spatulas for transferring the solid.[4]

-

-

3-Fluorophenyl Isothiocyanate:

-

Toxicity and Irritation: This compound is harmful if swallowed, inhaled, or in contact with skin and may cause respiratory irritation.[8] It is a lachrymator (induces tearing). All handling should be conducted within a fume hood.

-

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Fluorophenyl isothiocyanate (C₇H₄FNS) | ≥97% | Sigma-Aldrich, etc. | Store under inert gas. |

| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich, etc. | Store separately from acids and metals.[5][7] |

| Water (H₂O) | Deionized | Laboratory Supply | --- |

| Hydrochloric Acid (HCl) | 2M solution | Laboratory Supply | For workup. |

| Ethanol (C₂H₅OH) | Reagent Grade | Laboratory Supply | For recrystallization. |

| Round-bottom flask (100 mL) | --- | Glassware Supplier | --- |

| Reflux condenser | --- | Glassware Supplier | --- |

| Magnetic stirrer and stir bar | --- | Equipment Supplier | --- |

| Heating mantle | --- | Equipment Supplier | --- |

| Büchner funnel and filter flask | --- | Glassware Supplier | --- |

| Standard laboratory glassware | --- | Glassware Supplier | Beakers, graduated cylinders, etc. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of deionized water.

-

Reagent Addition: Carefully add 3.25 g (50 mmol) of sodium azide to the water. Stir the mixture until the solid is fully dissolved. To this solution, add 6.95 g (45 mmol) of 3-fluorophenyl isothiocyanate.

-

Reaction Execution: Heat the biphasic mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Reaction Work-up (Perform in Fume Hood): After the reaction is complete, cool the mixture to room temperature in an ice bath. While still in the fume hood, slowly and carefully acidify the reaction mixture to a pH of ~2 by adding 2M hydrochloric acid dropwise with continuous stirring. This step protonates the tetrazolethiolate salt, causing the product to precipitate, but also converts excess sodium azide to toxic hydrazoic acid gas. Ensure adequate ventilation.

-

Product Isolation: Collect the resulting white to off-white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter paper three times with 20 mL portions of cold deionized water to remove any remaining salts and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. A typical yield is in the range of 85-95%.[9][10]

Characterization of this compound

-

Appearance: White to off-white crystalline solid.

-

Melting Point: To be determined experimentally and compared with literature values.

-

¹H-NMR (DMSO-d₆): Expected signals in the aromatic region (δ 7.4-7.8 ppm) corresponding to the fluorophenyl group protons, and a broad singlet for the thiol proton (which may be solvent-exchangeable).

-

¹³C-NMR (DMSO-d₆): Expected signals for the tetrazole carbon (~150-160 ppm) and the carbons of the fluorophenyl ring, showing characteristic C-F coupling.

-

IR (KBr, cm⁻¹): Characteristic peaks for C=N stretching of the tetrazole ring, C-S stretching, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured value to confirm the molecular formula (C₇H₅FN₄S).

PART 3: Data Visualization and Workflow

Experimental Parameters Summary

| Parameter | Value | Moles (mmol) | Molar Ratio |

| 3-Fluorophenyl isothiocyanate | 6.95 g | 45 | 1.0 |

| Sodium Azide | 3.25 g | 50 | ~1.1 |

| Solvent (Water) | 50 mL | - | - |

| Reaction Temperature | 100 °C (Reflux) | - | - |

| Reaction Time | 8-12 hours | - | - |

| Expected Yield | 85-95% | - | - |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

References

-

Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

-

UNM Chemistry. Standard Operating Procedure: Safe Handling of Azido Compounds. (2021-02-16). [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Azide. (2008-04). [Link]

-

Division of Research Safety, University of Illinois. Sodium Azide NaN₃. (2019-09-19). [Link]

- Zhang, L., et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 2017.

-

Çetinkaya, A., et al. Efficient determination and pesticide control by means of immobilization of acetylcholinesterase. ResearchGate, 2021. [Link]

-

Mekky, A. H., & Thamir, S. M. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar, 2019. [Link]

-

Mekky, A. H., & Thamir, S. M. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate, 2019. [Link]

- Ghorbani‐Vaghei, R., & Malaekehpour, S. M. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 2015.

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Request PDF. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate, 2018. [Link]

-

Myznikova, L. V., et al. Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate, 2017. [Link]

-

RSC Publishing. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][7]thiazines. Organic & Biomolecular Chemistry, 2021.

-

ResearchGate. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. [Link]

-

Molbase. Synthesis of an intermediate: 1-phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole. [Link]

- Google Patents.

-

Himo, F., et al. Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 2002. [Link]

- Fischer, N., et al. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI, 2021.

-

MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021. [Link]

-

PubMed. THE REACTION OF SODIUM AZIDE WITH FLUOROCHROMES. [Link]

-

PubChem. 3-Fluorophenyl isothiocyanate. [Link]

-

American Chemical Society. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. [Link]

-

PubMed. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. [Link]

Sources

- 1. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide | Poster Board #537 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. nj.gov [nj.gov]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. 3-Fluorophenyl isothiocyanate | C7H4FNS | CID 9834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Introduction: Beyond the Structure

In the landscape of modern drug discovery and materials science, 1-(3-fluorophenyl)-1H-tetrazole-5-thiol stands out as a molecule of significant interest. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability.[1][2] The incorporation of a fluorophenyl moiety further modulates its electronic properties, lipophilicity, and binding interactions, making it a valuable scaffold for medicinal chemists.

However, the synthesis and application of such a specific molecule demand an unambiguous confirmation of its identity, purity, and structural integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple listing of data, delving into the causality behind the spectral features and establishing a self-validating framework for its analysis. This approach is critical for ensuring the reliability and reproducibility of research and development outcomes.

Foundational Chemistry: Synthesis and Tautomerism

A robust analytical strategy begins with an understanding of the molecule's origin and inherent chemical properties.

Synthetic Pathway Overview

The most common and efficient synthesis of 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition reaction between an isothiocyanate and an azide salt.[3][4] In this case, 3-fluorophenyl isothiocyanate is treated with sodium azide, typically in water or an appropriate solvent, to yield the target compound.[3][5] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or side-products, which spectroscopic analysis must be able to identify.

Caption: Thiol-Thione tautomerism in the tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, mapping the connectivity and chemical environment of each atom. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like SH or NH.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like HSQC or HMBC to confirm C-H correlations.

-

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is dominated by the signals from the aromatic fluorophenyl ring and the labile thiol/thione proton. The fluorine atom introduces characteristic splitting patterns due to spin-spin coupling.

-

Aromatic Region (δ 7.0 - 8.0 ppm): The four protons on the 3-fluorophenyl ring are chemically distinct. The fluorine atom couples to these protons over two, three, and four bonds, resulting in complex multiplets. Interpreting this region is key to confirming the substitution pattern.

-

Labile Proton (δ > 10 ppm): The proton on the tetrazole ring (either S-H or N-H ) is acidic. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature. In DMSO-d₆, it often appears as a broad singlet at a high chemical shift (downfield), which will disappear upon adding a drop of D₂O to the NMR tube—a definitive test for an exchangeable proton. [1]

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale H-2 ~7.8 ddd JHF, JHH Ortho to Fluorine, complex splitting. H-4 ~7.6 ddd JHF, JHH Ortho to Fluorine, complex splitting. H-5 ~7.5 m JHF, JHH Meta to Fluorine, complex splitting. H-6 ~7.7 td JHF, JHH Para to Fluorine, complex splitting. | SH / NH | > 13 (in DMSO) | br s | - | Acidic, exchangeable proton. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. The most diagnostic features are the large one-bond coupling between the fluorine and its attached carbon (C-3) and the chemical shift of the tetrazole carbon.

-

Aromatic Region (δ 110 - 165 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C-3) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit smaller couplings to fluorine. [6]* Tetrazole Carbon (δ ~155 ppm): The C-5 carbon of the ring, bonded to sulfur, is significantly deshielded and appears in a characteristic region for tetrazole carbons. [3]

Carbon Assignment Expected δ (ppm) Multiplicity (due to F) Coupling Constants (J, Hz) Rationale C-5 (Tetrazole) ~155 s - Deshielded carbon in a heterocyclic ring. C-1' (ipso-N) ~135 d ³JCF ≈ 8 Hz Carbon attached to the tetrazole nitrogen. C-3' (ipso-F) ~162 d ¹JCF ≈ 245 Hz Carbon directly bonded to fluorine. | C-2', C-4', C-5', C-6' | 110-132 | d | ²JCF, ³JCF, ⁴JCF | Remaining aromatic carbons showing smaller C-F couplings. |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR provides a direct and highly sensitive window into the fluorine's environment, serving as a powerful confirmation of the structure. [7][8]

-

Expected Spectrum: A single resonance is expected for the one fluorine atom. This signal will be split into a complex multiplet (e.g., a triplet of doublets of doublets) due to coupling with the two ortho protons (H-2, H-4) and the meta proton (H-5). The chemical shift is typically reported relative to a standard like CFCl₃. [8]

Fluorine Assignment Expected δ (ppm vs CFCl₃) Multiplicity Rationale | Phenyl-F | -110 to -115 | m | Single fluorine on an aromatic ring coupled to adjacent protons. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and provides strong evidence for the dominant tautomeric form in the solid state.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or via an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

Interpretation of Key Bands

The presence or absence of specific bands can confirm the thiol vs. thione structure.

-

S-H Stretch: A weak and sharp absorption around 2550-2600 cm⁻¹ is a definitive marker for the thiol tautomer. [9]Its absence is strong evidence that the thione form predominates.

-

N-H Stretch: A broad band in the 3000-3200 cm⁻¹ region would suggest the N-H bond of the thione tautomer. [10]* Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A very strong, characteristic absorption in the 1100-1250 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100 | N-H Stretch | Indicates thione tautomer. |

| >3000 | Aromatic C-H Stretch | Confirms aromatic ring. |

| ~2550 | S-H Stretch | Indicates thiol tautomer (often weak or absent). |

| 1450-1600 | Aromatic C=C Stretch | Confirms aromatic ring. |

| 1100-1250 | C-F Stretch | Confirms presence of fluorine (strong band). |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, which will typically produce the protonated molecular ion [M+H]⁺.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the exact mass, allowing for molecular formula confirmation.

Interpretation

-

Molecular Ion: The molecular formula is C₇H₅FN₄S, corresponding to a monoisotopic mass of 196.022 g/mol . [11]In positive ion ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z 197.029 . The high-resolution measurement should match this value to within a few ppm, confirming the elemental composition.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A plausible fragmentation pathway involves the loss of dinitrogen (N₂), a characteristic fragmentation for many heterocyclic compounds.

Caption: A plausible fragmentation pathway in ESI-MS.

Conclusion: A Unified Spectroscopic Identity

The characterization of this compound is a clear example of how a multi-faceted spectroscopic approach provides a self-validating system. ¹H and ¹³C NMR, reinforced by ¹⁹F NMR, definitively establish the carbon-hydrogen framework and the precise location of the fluorine substituent. IR spectroscopy confirms the presence of key functional groups and provides critical insight into the dominant tautomeric form. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. Together, these techniques provide an unambiguous and comprehensive spectroscopic profile, ensuring the integrity of the compound for any downstream application, from fundamental research to advanced drug development.

References

-

Al-Shawi, F. A. (2022). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Samarra Journal of Pure and Applied Science. [Link]

-

Özkan, E. H., et al. (2017). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... ResearchGate. [Link]

-

Upadhyay, R., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Creative Research Thoughts. [Link]

-

Gümüş, M., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Helvetica Chimica Acta. [Link]

-

Wilger, D. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Upadhyay, R., et al. (2025). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights. ResearchGate. [Link]

-

Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

-

Jackson, G. E. (2010). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Reddit. (2021). Need help understanding this 1H NMR. r/chemhelp. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate. [Link]

-

Rooney, W. T., et al. (2015). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. scielo.org.za [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 7. researchgate.net [researchgate.net]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sjpas.com [sjpas.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol (CAS No. 14210-42-5). The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical characterization. As a fluorinated heterocyclic compound, it represents a significant scaffold in medicinal chemistry, acting as a versatile building block for developing novel therapeutic agents. This guide synthesizes theoretical principles with practical, field-proven methodologies to provide a holistic understanding of this compound.

Molecular Structure and Isomerism

This compound is a substituted heteroaromatic compound featuring a tetrazole ring linked to a 3-fluorophenyl group at the N1 position and a sulfur-containing functional group at the C5 position. A critical aspect of its structure is the existence of prototropic tautomerism, specifically thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form, containing a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group and a proton on a ring nitrogen.

While both forms may be present, spectroscopic and theoretical studies on related 1-substituted-1H-tetrazole-5-thiols indicate that the thione tautomer is generally the more stable and predominant form in both solid and solution phases.[1] This preference is crucial for understanding its reactivity, hydrogen bonding capabilities, and role as a bioisostere.

Caption: Thiol-Thione tautomerism of this compound.

Core Physicochemical Properties

The integration of a fluorophenyl group and a tetrazole-thiol moiety imparts a distinct set of physical and chemical properties to the molecule. These properties are fundamental for its handling, formulation, and mechanism of action in biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 14210-42-5 | [2][3] |

| Molecular Formula | C₇H₅FN₄S | [2][3] |

| Molecular Weight | 196.21 g/mol | [2] |

| Exact Mass | 196.02200 u | [2] |

| Boiling Point | 256.7 °C at 760 mmHg | [2] |

| Density | 1.57 g/cm³ | [2] |

| Flash Point | 109 °C | [2] |

Solubility Profile

Tetrazoles generally exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] The presence of the fluorophenyl group may slightly decrease aqueous solubility compared to its non-fluorinated analog but enhances solubility in a broader range of organic solvents. For experimental purposes, DMSO is an excellent choice for creating stock solutions.

Acidity (pKa)

The tetrazole ring is known to be a bioisostere of the carboxylic acid group, largely due to its comparable acidity.[4] The parent 1H-tetrazole has a pKa of approximately 4.9, similar to acetic acid.[4][5] The thiol/thione group at the C5 position significantly increases the acidity. For the related compound 1-phenyl-1H-tetrazole-5-thiol, the experimental pKa is approximately 3.3–3.8.[6][7] The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to further acidify the N-H proton of the thione tautomer, likely resulting in a pKa value slightly lower than its non-fluorinated counterpart. This acidity is pivotal for its ability to form salts and engage in hydrogen bonding with biological targets.[8]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and efficient method for synthesizing 1-aryl-1H-tetrazole-5-thiols is the cyclization reaction between an aryl isothiocyanate and an azide salt, typically sodium azide.[4][5][9] This reaction proceeds via a [3+2] cycloaddition mechanism.

Caption: General synthesis of this compound.

This one-pot synthesis is highly effective and is the preferred industrial and laboratory route for this class of compounds.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom after deprotonation.

-

S-Alkylation: The thione can be easily deprotonated with a mild base to form a thiolate anion, which is a potent nucleophile. This anion readily reacts with various electrophiles, such as alkyl halides or phenacyl bromides, in an S-alkylation reaction to yield 5-(alkylthio)tetrazole derivatives.[9] This reaction is a cornerstone for creating diverse chemical libraries for drug discovery.

Caption: S-Alkylation: A key derivatization reaction.

-

Coordination Chemistry: The nitrogen and sulfur atoms can act as donor ligands, allowing the molecule to form stable complexes with various transition metals. This property is exploited in the development of catalysts and materials with interesting electronic properties.[1]

-

Oxidative Coupling: Under certain oxidative conditions, the thiol can undergo coupling to form a disulfide bridge, linking two tetrazole units.[1]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular framework, connectivity, and the chemical environment of each nucleus.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is preferred as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.

-

¹H NMR: Acquire a proton spectrum. Expect to see complex multiplets in the aromatic region (~7.5-8.0 ppm) due to proton-proton and proton-fluorine couplings. A broad singlet, typically downfield (>13 ppm), corresponds to the acidic N-H proton of the thione tautomer.

-

¹³C NMR: Acquire a carbon spectrum. The tetrazole carbon (C5) will appear as a singlet around 160-170 ppm. The aromatic carbons will show characteristic signals, with carbon-fluorine couplings (¹JCF, ²JCF, etc.) providing definitive evidence of the fluorine substitution pattern.

-

¹⁹F NMR: This experiment will show a signal for the single fluorine atom, confirming its presence.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight and elemental composition of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it simultaneously provides data on purity and molecular mass.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) is used to separate the main compound from any impurities.

-

MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. In negative mode, the [M-H]⁻ ion should be observed at an m/z corresponding to the deprotonated molecule (195.01). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR provides information about the functional groups present in the molecule. It is particularly useful for confirming the presence of the thione group and the overall aromatic structure.

-

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900-3100 cm⁻¹ (broad): N-H stretching of the thione tautomer.

-

~1600 cm⁻¹: Aromatic C=C stretching.

-

~1300-1100 cm⁻¹: C=S (thione) stretching.

-

~1250 cm⁻¹: C-F stretching.

-

-

Thermal Analysis

-

Rationale: For nitrogen-rich heterocyclic compounds, understanding thermal stability is crucial for safety and handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting point and decomposition temperature.[10][11]

-

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 300 °C).

-

Interpretation: The DSC curve will show an endothermic peak corresponding to the melting point, followed by a sharp exothermic peak indicating decomposition. The TGA curve will show the corresponding mass loss during decomposition.

-

Applications and Significance in Research

This compound is not merely a chemical curiosity; it is a highly valuable building block in modern chemical and pharmaceutical research.

-

Drug Development: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and cell permeability.[4] Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic properties.[12] Therefore, this scaffold is frequently explored in the design of novel drugs, with related structures showing promise as antihypertensive and antimicrobial agents.[13][14][15]

-

Materials Science: The ability of the thiol group to be functionalized allows for its attachment to surfaces or incorporation into polymers. For example, derivatives have been immobilized on nanoparticles for the development of biosensors.[16]

-

Coordination Chemistry: As a versatile ligand, it is used to synthesize metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and gas storage.[1]

Conclusion

This compound is a multifaceted compound whose physicochemical properties are dictated by the interplay between its fluorinated aromatic ring, the acidic tetrazole core, and the reactive thione group. A thorough understanding of its structure, reactivity, and analytical profile, as detailed in this guide, is essential for leveraging its full potential as a strategic building block in the advancement of pharmaceutical and material sciences.

References

-

Özkan, E. H., et al. (2021). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

-

ChemBK. 1-Phenyl-1H-tetrazole-5-thiol. [Link]

-

PubChem. 1-Phenyl-5-mercaptotetrazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Thermoanalytic data of tetrazoles. [Link]

-

Ostrovskii, V. A., & Trifonov, R. E. (2014). Fluorinated Triazoles and Tetrazoles. Springer Link. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

-

Vyazovkin, S. V., et al. (1990). Thermal decomposition of tetrazole. Scilit. [Link]

-

NIST. 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

-

Wang, X., et al. (2013). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

-

Gaponik, P. N., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Rebelo, L. P. N., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. ResearchGate. [Link]

-

Asati, V., & Kaur, R. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

da Silva, J. L., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

-

Kaur, H., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]

-

Faria, T. C., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. PubMed. [Link]

-

Faria, T. C., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole... SciSpace. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. National Institutes of Health. [Link]

-

Bouzayani, N., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole-5-thiol [chemicalbook.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. chembk.com [chembk.com]

- 7. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. Fluorinated Triazoles and Tetrazoles [ouci.dntb.gov.ua]

- 13. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tautomerism in 1-Phenyl-1H-tetrazole-5-thiol Derivatives: A Guide to Synthesis, Characterization, and Equilibrium Dynamics

An In-depth Technical Guide for Researchers

Abstract

1-Phenyl-1H-tetrazole-5-thiol (Hptt) and its derivatives are a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and materials science.[1][2] Their utility is profoundly influenced by a fundamental chemical property: prototropic tautomerism. These molecules exist in a dynamic equilibrium between a thiol and a thione form, a phenomenon that dictates their reactivity, coordination chemistry, and biological activity.[3] This guide provides an in-depth exploration of this thiol-thione tautomerism, offering researchers a comprehensive resource covering the synthesis of these compounds, the definitive spectroscopic techniques used to characterize the predominant tautomeric forms, and the various factors that influence the equilibrium state. Experimental protocols, data interpretation, and computational insights are integrated to provide a holistic understanding for professionals in drug discovery and chemical research.

Introduction: The Significance of Tautomerism in Tetrazole Chemistry

Tetrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4] Many of these activities stem from the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity.[1]

The functionality of 5-mercaptotetrazoles, such as 1-phenyl-1H-tetrazole-5-thiol, is critically governed by its structure, which is not static. The compound exhibits prototropic tautomerism, existing as two distinct isomers in equilibrium: the thiol form and the thione form.[3]

Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (A1)

This protocol is adapted from established literature procedures. [5]

-

Step 1: Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (NaN₃, ~6.5 g, 0.1 mol) in 100 mL of distilled water.

-

Causality Note: Water is used as a safe and effective solvent for this reaction. [6]Sodium azide is highly toxic and explosive; handle with extreme caution and appropriate personal protective equipment (PPE).

-

-

Step 2: Addition of Isothiocyanate: To the stirring solution, add phenylisothiocyanate (C₆H₅NCS, ~13.5 g, 0.1 mol) dropwise at room temperature.

-

Step 3: Reaction: Seal the flask and allow the mixture to stir vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Product Precipitation: After 24 hours, cool the reaction mixture in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A white or pale-yellow precipitate will form.

-

Causality Note: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution due to its lower solubility.

-

-

Step 5: Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold distilled water to remove any unreacted sodium azide and other inorganic salts.

-

Step 6: Drying: Dry the purified product in a vacuum oven at 50-60°C or in a desiccator over anhydrous calcium chloride to yield the final compound, 1-phenyl-1H-tetrazole-5-thiol, typically as a white or off-white solid. [6]

Analytical Characterization: Distinguishing Thiol and Thione Tautomers

Definitive characterization of the tautomeric form requires a multi-faceted analytical approach. Spectroscopic techniques provide clear, non-destructive evidence of the dominant molecular structure in both solid and solution states.

Sources

X-ray crystal structure of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol complexes

An In-depth Technical Guide to the X-ray Crystal Structure of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol and its Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and coordination chemistry of this compound. While a specific crystal structure for this exact molecule is not publicly available, this guide synthesizes data from closely related compounds to predict its structural properties and behavior in metal complexes. We delve into the critical aspects of its molecular geometry, intermolecular interactions, and the influence of the fluorophenyl substituent on its solid-state architecture. This document serves as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the rational design of novel therapeutic agents and functional materials based on the tetrazole scaffold.

Introduction: The Significance of Tetrazole Derivatives

Tetrazoles are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] This unique nitrogen-rich structure imparts a range of desirable properties, making them invaluable in various scientific disciplines. In medicinal chemistry, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering similar acidity but with improved lipophilicity and metabolic stability.[2][3] This has led to the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agent Losartan.[3] Beyond bioisosterism, tetrazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][5]

In the realm of materials science, the multiple nitrogen atoms of the tetrazole ring serve as excellent coordination sites for metal ions, facilitating the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in gas storage and catalysis.[3][6] The introduction of a thiol group at the 5-position and a fluorophenyl substituent at the 1-position of the tetrazole ring, as in this compound, is expected to further modulate the electronic properties, coordination behavior, and intermolecular interactions of the resulting molecules and their complexes.

Synthesis and Crystallization

The synthesis of 1-(substituted-phenyl)-1H-tetrazole-5-thiols is a well-established process. The general synthetic route involves the reaction of the corresponding isothiocyanate with sodium azide. A plausible synthetic pathway for this compound is outlined below.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or DMF.

-

Addition of Azide: Carefully add sodium azide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., 2M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to obtain pure this compound.

Caption: Potential intermolecular interactions in the crystal lattice.

Coordination Chemistry and Crystal Structures of Complexes

This compound is a versatile ligand capable of coordinating to metal ions in various modes. The deprotonated form, 1-(3-fluorophenyl)-1H-tetrazole-5-thiolate, can act as a monodentate ligand, coordinating through either a nitrogen atom or the sulfur atom. It can also function as a bidentate ligand, chelating or bridging metal centers through both sulfur and nitrogen atoms. [8] The coordination of this ligand to metal ions like Co(II), Mn(II), and Zn(II) can lead to the formation of discrete molecular complexes or extended coordination polymers. [9]The resulting structures are often influenced by the presence of co-ligands and the nature of the metal ion.

Case Study: Analogous Metal Complexes

Studies on complexes of similar ligands, such as 1-(4-hydroxyphenyl)-5-mercaptotetrazole, have revealed the formation of diverse structures. For instance, Co(II) can form a mononuclear complex, [Co(HL)2(Py)2(H2O)2], where the ligand coordinates in a monodentate fashion. [9]In contrast, with other metals, polymeric chain-like structures held together by bridging ligands are observed.

Caption: Common coordination modes of tetrazole-5-thiolate ligands.

Table 2: Crystallographic Data for an Analogous Co(II) Complex

| Parameter | [Co(HL)2(Py)2(H2O)2] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(3) |

| β (°) | 109.87(3) |

| V (ų) | 1882.1(7) |

| Z | 2 |

| Data Source | [9] |

| Note: Data is for a complex with a similar ligand, 1-(4-hydroxyphenyl)-5-mercaptotetrazole. |

Conclusion and Future Directions

This compound represents a fascinating molecular scaffold with significant potential in both medicinal chemistry and materials science. Based on the analysis of related structures, it is predicted to adopt a planar tetrazole ring conformation with a notable dihedral angle to the fluorophenyl ring. Its solid-state structure is likely stabilized by a combination of hydrogen bonding, π-π stacking, and fluorine-involved interactions. As a ligand, it offers versatile coordination capabilities, paving the way for the design of novel metal complexes with tailored properties.

Future research should focus on the single-crystal X-ray diffraction analysis of this compound and its metal complexes to validate the predictions made in this guide. A deeper understanding of its structural chemistry will undoubtedly accelerate the development of new therapeutic agents and advanced functional materials.

References

-

Jiménez-Sandoval, O., et al. (1996). Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate, as its [diaqua(18-crown-6)sodium] salt: An anionic tetrazole free of direct metal interactions. SciSpace. Available at: [Link]

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Google Scholar.

-

Relative contribution of the various intermolecular interactions in compound I. (n.d.). ResearchGate. Available at: [Link]

-

Gaponik, P. N., et al. (2004). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc. Available at: [Link]

-

Gaponik, P. N., et al. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

-

Three Co II/Co III complexes with a 1-substituted tetrazole-5-thiol ligand. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... (n.d.). ResearchGate. Available at: [Link]

-

Crystal structure of poly[(μ4-1-methyl-1H-tetrazole-5-thiolato-κ3S:S:N:N′)copper(I)], C2H3CuN4S. (n.d.). ResearchGate. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). PubMed Central. Available at: [Link]

-

Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (n.d.). ResearchGate. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate, as its [diaqua(18-crown-6)sodium] salt: An anionic tetrazole free of direct metal interactions (1997) | Omar Jimnez-Sandoval | 8 Citations [scispace.com]

The Enduring Legacy of Phenyl-Tetrazole-Thiols: A Journey from Discovery to Diverse Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Remarkable Versatility

The story of phenyl-tetrazole-thiol compounds is a compelling narrative of chemical ingenuity and scientific curiosity. From their early discovery to their current diverse applications, these molecules have carved a significant niche in various scientific disciplines. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of phenyl-tetrazole-thiol compounds, with a particular focus on 1-phenyl-1H-tetrazole-5-thiol (PTT). We will delve into the fundamental chemistry that underpins their utility as corrosion inhibitors, photographic stabilizers, and versatile scaffolds in drug discovery, offering insights into their mechanisms of action and the structure-activity relationships that govern their efficacy. This guide is designed to be a valuable resource for researchers and professionals seeking to understand and harness the potential of this remarkable class of heterocyclic compounds.

I. The Genesis of a Heterocycle: Discovery and Historical Context

The journey of phenyl-tetrazole-thiol compounds is intrinsically linked to the broader history of tetrazole chemistry. The first synthesis of a tetrazole derivative was accomplished by Bladin in 1885, laying the groundwork for the exploration of this unique class of nitrogen-rich heterocycles. While the precise first synthesis of 1-phenyl-5-mercaptotetrazole is not definitively documented in readily available literature, its emergence is a logical progression from the foundational work on tetrazoles. The development of synthetic routes to 5-substituted tetrazoles in the early 20th century paved the way for the creation of a wide array of derivatives, including those bearing a thiol group.

The primary and most well-established method for synthesizing 1-phenyl-1H-tetrazole-5-thiol involves the reaction of phenyl isothiocyanate with sodium azide.[1] This reaction, typically carried out in a suitable solvent like water or DMF, provides a straightforward and efficient route to the desired product.[1] Over the years, various modifications and optimizations of this fundamental reaction have been reported to improve yield and purity.

II. The Art of Synthesis: From Precursors to Products

The synthesis of 1-phenyl-1H-tetrazole-5-thiol and its derivatives is a cornerstone of its utility. Understanding the nuances of these synthetic procedures is crucial for any researcher working with these compounds.

A. Core Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

The reaction between phenyl isothiocyanate and sodium azide remains the most prevalent method for the preparation of 1-phenyl-1H-tetrazole-5-thiol.

Reaction Workflow:

Caption: General workflow for the synthesis of 1-phenyl-1H-tetrazole-5-thiol.

Detailed Experimental Protocol:

A detailed protocol for the synthesis of 5-phenyl-1H-tetrazole, a closely related compound, provides a framework that can be adapted for the synthesis of the thiol derivative.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenyl isothiocyanate (1.0 equivalent) and sodium azide (1.2-1.5 equivalents) in a suitable solvent such as water or dimethylformamide (DMF).[1]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the tetrazole salt, causing the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-phenyl-1H-tetrazole-5-thiol.

B. Thiol-Thione Tautomerism: A Key Structural Feature

An important characteristic of 1-phenyl-1H-tetrazole-5-thiol is its existence in a tautomeric equilibrium with its thione form, 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione. This equilibrium is influenced by factors such as the solvent and the solid-state packing. This dynamic nature plays a crucial role in its reactivity and its interactions with other molecules, particularly in its biological and materials science applications.

Caption: Tautomeric equilibrium of 1-phenyl-1H-tetrazole-5-thiol.

III. A Shield Against Degradation: Phenyl-Tetrazole-Thiols in Material Science

The unique electronic and structural properties of phenyl-tetrazole-thiol compounds make them highly effective in protecting materials from degradation.

A. Corrosion Inhibition: A Molecular Barrier

1-Phenyl-1H-tetrazole-5-thiol and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, including steel and aluminum, in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that hinders the corrosion process. This adsorption is a result of a combination of physisorption and chemisorption, involving the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl and tetrazole rings, with the vacant d-orbitals of the metal atoms. This forms a stable, coordinated layer that isolates the metal from the corrosive medium.

Quantitative Efficacy of Phenyl-Tetrazole-Thiol Derivatives as Corrosion Inhibitors:

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol | Q235 Steel | 1 M HCl | 5 mM | 97.1 | [1][2] |

| 1-Phenyl-1H-tetrazole-5-thiol | X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1 | [3] |

| 5-(4-chlorophenyl)-1H-tetrazole | Mild Steel | 1 M HCl | 10⁻⁴ M | 82 | [2] |

| 5-(4-methoxyphenyl)-1H-tetrazole | Mild Steel | 1 M HCl | 10⁻⁴ M | 90 | [2] |

B. Photographic Materials: Preserving the Image

In the realm of photography, 1-phenyl-5-mercaptotetrazole has been utilized as a stabilizer and antifogging agent in photographic emulsions.[4][5][6] Its function is to prevent the formation of "fog," which are unexposed silver halide crystals that develop and degrade the image quality. The mechanism involves the adsorption of the tetrazole-thiol onto the surface of the silver halide crystals. This adsorbed layer stabilizes the crystals and prevents their spontaneous reduction during development, thus ensuring a clear and sharp image. The interaction is believed to occur through the sulfur atom, which has a strong affinity for silver ions.

IV. A Scaffold for Healing: Phenyl-Tetrazole-Thiols in Drug Discovery

The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity and steric properties but with improved metabolic stability and bioavailability. This has made the tetrazole scaffold, and by extension, phenyl-tetrazole-thiol derivatives, a highly attractive platform for the design and development of new therapeutic agents.

A. A Spectrum of Pharmacological Activities

Research has unveiled a broad range of biological activities associated with phenyl-tetrazole-thiol derivatives, highlighting their potential in treating a variety of diseases.

-

Antibacterial Activity: Several novel derivatives of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[1]

-

Anti-inflammatory and Analgesic Effects: The 1-phenyl-5-mercaptotetrazole scaffold has been investigated as a starting point for the development of new anti-inflammatory and analgesic drugs.[7]

-

Anticancer Potential: The unique structural features of these compounds have led to their exploration as potential anticancer agents.[8]

-

Enzyme Inhibition: Phenyl-tetrazole-thiol derivatives have been designed as inhibitors for various enzymes implicated in disease pathogenesis.

Workflow for the Pharmacological Application of Phenyl-Tetrazole-Thiols:

Caption: A generalized workflow for the development of pharmacologically active phenyl-tetrazole-thiol derivatives.

B. Structure-Activity Relationship (SAR) and Enzyme Inhibition

The therapeutic potential of phenyl-tetrazole-thiol derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for their biological activity and in guiding the design of more potent and selective compounds. For instance, in the development of P2X7 antagonists for neuropathic pain, SAR studies on 1-benzyl-5-phenyltetrazole derivatives revealed the importance of substituents on both the benzyl and phenyl rings for inhibitory activity.[3]

Inhibitory Activity of Phenyl-Tetrazole-Thiol Derivatives against Various Enzymes:

While specific IC50 values for a wide range of phenyl-tetrazole-thiol derivatives are dispersed throughout the literature, the following table provides examples of the types of enzyme inhibition that have been explored.

| Derivative Class | Enzyme Target | Therapeutic Area | Reference |

| 1-Benzyl-5-phenyltetrazoles | P2X7 Receptor | Neuropathic Pain | [3] |

| Thiazole-tetrazole hybrids | Cholinesterases | Neurodegenerative Diseases | [9] |

| Substituted 1,3-thiazoles | Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase | Pain and Inflammation | [10] |

V. Future Directions and Conclusion

The journey of phenyl-tetrazole-thiol compounds from their historical roots to their current standing as molecules of significant scientific interest is a testament to their remarkable versatility. The foundational synthesis of 1-phenyl-1H-tetrazole-5-thiol has opened doors to a vast chemical space, enabling the development of compounds with tailored properties for diverse applications.

In material science, the focus will likely be on designing more robust and environmentally friendly corrosion inhibitors and exploring their potential in other protective coatings and advanced materials. In the realm of drug discovery, the phenyl-tetrazole-thiol scaffold will undoubtedly continue to be a fertile ground for the development of novel therapeutics. Future research will likely concentrate on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in targeting a wider range of diseases. The ongoing exploration of their structure-activity relationships will be paramount in designing next-generation drugs with enhanced potency and selectivity.

References

- Al-Masoudi, N. A., & Al-Sultani, K. H. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.

- Bhattacharya, A., et al. (2008). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 51(23), 7415-7426.

- Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510.

- Hassan, A. S., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of the Iranian Chemical Society, 19(12), 5245-5271.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Al-Azawi, K. F., et al. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1230, 129895.

- Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.

- Wsol, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10522.

- Tuma, J., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4105.

- Wsol, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10522.

- Khodaei, M. M., et al. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. The Journal of Organic Chemistry, 73(7), 2527-2532.

-

Chem-Impex. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

- Kejha, J., et al. (1990). New analgesically active derivatives of 1-phenyl-5-mercaptotetrazole. Ceskoslovenska farmacie, 39(7), 294-298.

-

PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

-

Photrio.com Photography Forums. (2008). Photographic Emulsion Stabilizers. Retrieved from [Link]

- Cristiano, M. L. S. (2019). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 24(15), 2791.

- Li, Y., et al. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction.

- Serpa, C., et al. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 5. Photographic Emulsion Stabliizers | Photrio.com Photography Forums [photrio.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary biological screening of novel 1-(3-fluorophenyl)-1H-tetrazole-5-thiol derivatives. Tetrazole-containing compounds are a significant class of nitrogen-rich heterocycles in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The tetrazole ring often acts as a bioisostere of a carboxylic acid group, enhancing metabolic stability and lipophilicity, which are desirable properties in drug design.[4][5] This guide details validated, step-by-step protocols for a tiered screening approach, starting with broad cytotoxicity assessment, followed by specific antimicrobial and targeted enzyme inhibition assays. The causality behind experimental choices, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening Tetrazole Derivatives

The 1,5-disubstituted tetrazole scaffold is a "privileged" structure in drug discovery.[2] Its unique physicochemical properties, such as high nitrogen content, planarity, and acidic nature (pKa ≈ 4.9), allow it to participate in various binding interactions with biological targets.[5] The incorporation of a fluorophenyl group can further enhance binding affinity and metabolic stability. Consequently, novel derivatives of this compound warrant a systematic evaluation of their biological potential.

This guide proposes a logical screening cascade designed to efficiently identify the most promising biological activities of these novel compounds. The cascade begins with a general assessment of cytotoxicity against human cancer cell lines, a common activity for this class of compounds.[3][6] This is followed by evaluation of antimicrobial properties, another well-documented activity of tetrazole derivatives.[7] Finally, a specific enzyme inhibition assay is described, targeting carbonic anhydrase, an enzyme class known to be inhibited by tetrazole-based molecules.[8][9][10]

Tier 1: In Vitro Anticancer Activity Screening

2.1. Rationale and Scientific Background

The initial step in screening novel chemical entities is often to assess their effect on cell viability and proliferation. Cancer cell lines provide a robust and high-throughput model to identify compounds with cytotoxic or cytostatic effects.[11][12] The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[13][14] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[14]

2.2. Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the major steps in the MTT assay protocol for determining the cytotoxic effects of the tetrazole derivatives.

Caption: Workflow for MIC determination via broth microdilution.

3.3. Detailed Protocol: CLSI-Guided Broth Microdilution

This protocol is based on CLSI guidelines for testing aerobic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [17] Materials:

-

Test compounds and positive controls (e.g., Gentamicin, Ciprofloxacin)

-

Bacterial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.

-

-

Plate Preparation and Serial Dilution:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Prepare 2X starting concentrations of your test compounds in MHB (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).

-

Add 100 µL of the 2X compound solution to the wells in column 1.

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2, mixing thoroughly. This creates a 2-fold dilution. [18] * Repeat this serial dilution process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Reading the MIC:

-

After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [20] 3.4. Data Presentation: Example Antimicrobial Data

-

| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |

| TET-F-001 | 32 | >128 |

| TET-F-002 | 8 | 64 |

| Gentamicin | 0.5 | 1 |

| Ciprofloxacin | 0.25 | 0.015 |

Tier 3: Targeted Enzyme Inhibition Screening

4.1. Rationale and Scientific Background

Enzyme assays are fundamental to modern drug discovery, allowing for the identification of molecules that modulate the activity of specific disease-relevant targets. [21][22][23]The tetrazole moiety has been identified as a novel zinc-binding group capable of inhibiting metalloenzymes, particularly carbonic anhydrases (CAs). [4][9]CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. [4]Therefore, screening this compound derivatives against a relevant CA isoform (e.g., human CA II) is a logical step to explore a specific mechanism of action. [8] 4.2. Conceptual Diagram: Enzyme Inhibition

This diagram illustrates the basic principle of competitive enzyme inhibition, a common mechanism for drug action.

Caption: Competitive inhibition of an enzyme by an inhibitor.

4.3. Protocol: Carbonic Anhydrase II Inhibition Assay

This is a colorimetric assay measuring the esterase activity of human Carbonic Anhydrase II (hCA II). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

-

Human Carbonic Anhydrase II (hCA II), purified

-